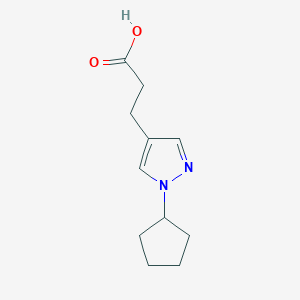
3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid
説明
3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities
Mode of Action
The exact mode of action of 3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid is currently unknown. Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been reported to influence numerous biochemical pathways
生物活性
3-(1-cyclopentyl-1H-pyrazol-4-yl)propanoic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Research indicates that compounds containing pyrazole moieties often exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The mechanisms through which this compound exerts its effects are primarily linked to:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors for various enzymes, including cyclooxygenase (COX) and protein kinases. For instance, studies have shown that certain pyrazoles can selectively inhibit COX-2, leading to anti-inflammatory effects .
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against cancer cell lines. In vitro studies have reported IC50 values in the nanomolar range for various cancer types, suggesting potent anticancer properties .
Biological Activity Data
The biological activity of this compound has been evaluated in several studies. Below is a summary table highlighting key findings from recent research:
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of pyrazole derivatives, this compound was shown to induce apoptosis in MCF-7 breast cancer cells. The compound led to a significant increase in early and late apoptosis rates compared to control groups, demonstrating its potential as an effective anticancer agent .
Case Study 2: Anti-inflammatory Properties
Another study highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. It was found that the inhibition of COX enzymes resulted in reduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole ring and the propanoic acid chain significantly affect biological activity. For example:
- Cyclopentyl Group : The presence of the cyclopentyl group enhances lipophilicity and binding affinity to target enzymes.
- Substituents on Pyrazole Ring : Variations in substituents at positions 3 and 5 on the pyrazole ring can modulate potency and selectivity against different targets, such as COX or various kinases .
特性
IUPAC Name |
3-(1-cyclopentylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(15)6-5-9-7-12-13(8-9)10-3-1-2-4-10/h7-8,10H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQFGAMJMXZWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















